4-Formyl-2-methoxybenzenesulfonamide
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Overview
Description
4-Formyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol . It is characterized by the presence of a formyl group (-CHO), a methoxy group (-OCH3), and a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is typically a white to light yellow crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formyl-2-methoxybenzenesulfonamide can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with sulfonamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve multi-step processes that include the use of advanced equipment and techniques to optimize yield and purity. The exact methods can vary depending on the scale of production and the desired specifications of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy and sulfonamide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: 4-Formyl-2-methoxybenzenesulfonic acid.
Reduction: 4-Hydroxymethyl-2-methoxybenzenesulfonamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Formyl-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which play crucial roles in various biological processes. This inhibition can lead to antimicrobial and other pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonamide: An aromatic sulfonamide with similar structural features but lacking the formyl group.
Vanillin acetate: Contains a formyl and methoxy group but differs in its overall structure and functional groups.
5-Formyl-2-methoxybenzenesulfonamide: A positional isomer with the formyl group at a different position on the benzene ring.
Uniqueness
4-Formyl-2-methoxybenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9NO4S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
4-formyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-13-7-4-6(5-10)2-3-8(7)14(9,11)12/h2-5H,1H3,(H2,9,11,12) |
InChI Key |
JIJDCMFCAJBSGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)S(=O)(=O)N |
Origin of Product |
United States |
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